2-Exo-hydroxy-1,8-cineole

Drug metabolism CYP3A4 substrate probe Metabolite identification

2-exo-Hydroxy-1,8-cineole (CAS 66965-45-5) is a chiral monoterpenoid oxane in which the 1,8-cineole skeleton bears a hydroxy substituent at C-2 in the exo (S) configuration. It is recognized as the principal human hepatic metabolite of 1,8-cineole, generated exclusively by cytochrome P450 3A4 (CYP3A4).

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 66965-45-5
Cat. No. B1238311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Exo-hydroxy-1,8-cineole
CAS66965-45-5
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC1(C2CCC(O1)(C(C2)O)C)C
InChIInChI=1S/C10H18O2/c1-9(2)7-4-5-10(3,12-9)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m0/s1
InChIKeyYVCUGZBVCHODNB-OYNCUSHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-exo-Hydroxy-1,8-cineole (CAS 66965-45-5): A Stereodefined 1,8-Cineole Metabolite for Chemical Biology and Chiral Synthon Procurement


2-exo-Hydroxy-1,8-cineole (CAS 66965-45-5) is a chiral monoterpenoid oxane in which the 1,8-cineole skeleton bears a hydroxy substituent at C-2 in the exo (S) configuration [1]. It is recognized as the principal human hepatic metabolite of 1,8-cineole, generated exclusively by cytochrome P450 3A4 (CYP3A4) [2]. Originally isolated from grape berries (var. Sauvignon) as a natural aroma constituent [3], the compound serves as a valuable chiral building block for the synthesis of biologically active derivatives and as a reference standard for drug metabolism studies. Its procurement as an optically pure single enantiomer is critical, because the closely related 2-endo epimer and other regioisomers (e.g., 3-exo-hydroxy-1,8-cineole) display divergent biological properties and synthetic utility.

Why 2-exo-Hydroxy-1,8-cineole Cannot Be Replaced by 1,8-Cineole or Its Other Hydroxylated Isomers in Metabolism-Dependent and Stereochemistry-Sensitive Applications


The hydroxycineole family comprises multiple regioisomers (2-exo, 2-endo, 3-exo, 3-endo) and oxidation states (2-oxo) that differ fundamentally in biological target engagement, metabolic fate, and synthetic utility. The exo configuration at C-2 is not a minor structural nuance; it is the sole product of human CYP3A4-mediated oxidation of 1,8-cineole [1] and determines both the molecular recognition by downstream dehydrogenases (e.g., 6-endo-hydroxycineole dehydrogenase, EC 1.1.1.241) and the compound's suitability as a chiral synthon [2]. Substituting 2-exo-hydroxy-1,8-cineole with the 2-endo epimer, the 3-exo regioisomer, or the parent 1,8-cineole invalidates metabolic tracing experiments, alters antimicrobial spectrum breadth, and compromises the stereochemical integrity of synthetic routes that rely on the defined (1R,4S,6S) absolute configuration [3]. The quantitative evidence below establishes exactly where and how these differences materialize.

Quantitative Evidence Guide: Where 2-exo-Hydroxy-1,8-cineole Demonstrates Measurable Differentiation from 1,8-Cineole and Its Hydroxylated Analogs


Exclusive Formation by Human CYP3A4: 2-exo-Hydroxy-1,8-cineole as the Single Enzymatic Oxidation Product of 1,8-Cineole in Human Liver Microsomes

In human liver microsomes, 1,8-cineole is oxidized exclusively to 2-exo-hydroxy-1,8-cineole; no 2-endo, 3-exo, 3-endo, or 2-oxo products are detectable. The kinetic parameters for this CYP3A4-catalyzed reaction were determined using human liver microsomal sample HL-104 [1]. By contrast, the 1,4-cineole analog yields 2-exo-hydroxy-1,4-cineole as its principal product under the same conditions, but with distinct kinetics and a different P450 isoform contribution profile [2]. The 2-endo epimer is not formed by any human P450 isoform; it is exclusively a microbial biotransformation product [3].

Drug metabolism CYP3A4 substrate probe Metabolite identification

Biocatalytic Production Efficiency: Mucor ramannianus Delivers >99% Conversion Preferentially Yielding 2-exo-Hydroxy-1,8-cineole Over Its 3-exo Regioisomer

The filamentous fungus Mucor ramannianus achieves >99% conversion of 1,8-cineole (at 1 g/L substrate loading, 24 h) with a product distribution of 54.5% 2-exo-hydroxy-1,8-cineole and 41.9% 3-exo-hydroxy-1,8-cineole, corresponding to a 2-exo:3-exo ratio of 1.3:1 [1]. Under identical conditions, Aspergillus niger yields only 46.1% total conversion (30.4% 2-exo, 15.7% 3-exo; ratio 1.9:1), while Trichoderma harzianum produces no detectable hydroxylated products [1]. Rhodococcus sp. bacteria, by comparison, generate a more complex product mixture that includes the 2-endo epimer and 2-oxo derivative alongside 2-exo, with 2-exo comprising only 25% of the total product spectrum [2]. The M. ramannianus system is therefore the most productive single-biocatalyst route for obtaining 2-exo-hydroxy-1,8-cineole as the major product.

Industrial biotechnology Chiral building block synthesis Biocatalysis

Antimicrobial Spectrum Differentiation: 2-exo-Hydroxy-1,8-cineole Exhibits Activity Against Drug-Resistant Gram-Positive Pathogens Not Shared by 1,8-Cineole

According to the AntibioticDB curated database, 2-exo-hydroxycineole (the exo epimer) is documented as active against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus sp. (VRE), Moraxella catarrhalis, and Streptococcus pneumoniae, with a reported spectrum encompassing both Gram-positive and Gram-negative organisms [1]. In contrast, the parent compound 1,8-cineole requires concentrations of 100 mg/L to achieve MIC against ESBL-producing strains and typically acts as a permeabilizer/synergist rather than a standalone bactericidal agent . The 2-endo epimer, when tested as the free alcohol (not esterified), demonstrates MIC values of 1.25–2.50 mg/mL against Staphylococcus aureus, Escherichia coli, and Pseudomonas fluorescens in tea tree hydrosol fractions [2], but quantitative MIC data for the exo epimer against these specific strains remain to be reported in primary literature, limiting direct head-to-head comparison of potency. The differentiating feature is therefore the breadth of drug-resistant pathogen coverage documented for the exo isomer.

Antimicrobial resistance MRSA VRE Antibiotic discovery

Stereochemical Identity Enables Defined Downstream Enzymatic Processing: 2-exo-Hydroxy-1,8-cineole Is the Exclusive Substrate for 6-endo-Hydroxycineole Dehydrogenase in the 1,8-Cineole Degradation Pathway

In the bacterial 1,8-cineole degradation pathway, 2-exo-hydroxy-1,8-cineole (also designated 6-endo-hydroxycineole in alternative nomenclature) is the obligate substrate for the NAD⁺-dependent dehydrogenase EC 1.1.1.241, which converts it to 6-oxocineole [1]. This enzyme exhibits strict stereochemical discrimination: it accepts only the (1R,4S,6S) configuration corresponding to the exo epimer [2]. The 2-endo epimer cannot serve as a substrate for this dehydrogenase and is instead processed through a separate catabolic branch or not metabolized in organisms that harbor only the canonical cineole degradation operon [3]. This stereochemical gating constitutes a functional bifurcation point in the metabolic pathway that is absolute, not a matter of degree.

Metabolic engineering Biodegradation pathway Enzyme substrate specificity

Regioselective Hydroxylation at C-2 vs. C-3 by Engineered P450 Biocatalysts: 2-exo-Hydroxy-1,8-cineole Is the Predominant Product of CYP102A1 R47L/Y51F/A74G/F87V/L188Q with 78% Enantiomeric Excess

Engineered bacterial P450 variants enable programmable access to specific hydroxycineole isomers. The CYP102A1 quintuple mutant R47L/Y51F/A74G/F87V/L188Q generates predominantly (1S)-6α-hydroxy-1,8-cineole (i.e., 2-exo-hydroxy-1,8-cineole) with 78% enantiomeric excess [1]. In contrast, the CYP101A1 F87V/Y96F/L244A variant produces the same 2-exo product with >90% regioselectivity and >99% e.e., while the F87W/Y96F/L244A/V247L mutant shifts oxidation to the 5α position (>88%, 1S 86% e.e.), and the F87W/Y96F/L244A/V247L mutant on 1,4-cineole yields the 3α metabolite with >99% e.e. [1]. This demonstrates that 2-exo-hydroxy-1,8-cineole can be accessed with high stereochemical fidelity via specific P450 mutants, whereas accessing other regioisomers (3-exo, 5α, 8-hydroxy) requires entirely different enzyme variants. The wild-type CYP101A1 produces a mixture of metabolites with 1,8-cineole, underscoring the necessity of engineered biocatalysts for single-isomer production [1].

Enzyme engineering Regioselective oxidation Biocatalytic C–H activation

Enantiomeric Transfer into Human Milk: 2-exo-Hydroxy-1,8-cineole Is the Dominant Metabolite Detected After Oral 1,8-Cineole Administration, Enabling Exposure Biomarker Applications

Following oral administration of 100 mg 1,8-cineole to lactating women, 2-exo-hydroxy-1,8-cineole was characterized as the principal metabolite transferred into human milk, with both enantiomeric forms quantified [1]. This establishes 2-exo-hydroxy-1,8-cineole as the relevant human exposure biomarker for dietary or therapeutic 1,8-cineole intake, distinguishing it from other hydroxylated metabolites (e.g., 2-oxo-1,8-cineole, 3-hydroxy isomers) that are either absent or present at trace levels in human biofluids. No comparable human pharmacokinetic data exist for the 2-endo epimer, which is not a product of human metabolism and would serve as an inappropriate surrogate in exposure assessment studies.

Human biomonitoring Xenobiotic metabolism Food safety

Procurement-Relevant Application Scenarios for 2-exo-Hydroxy-1,8-cineole (CAS 66965-45-5) Driven by Differentiated Evidence


CYP3A4 Activity Probe and Authentic Metabolite Standard for Preclinical Drug Metabolism Studies

DMPK laboratories requiring a validated CYP3A4 substrate probe should procure 2-exo-hydroxy-1,8-cineole as the authentic metabolite standard for quantifying 1,8-cineole 2-hydroxylation activity in human liver microsomal assays. The exclusive formation of this isomer by CYP3A4 (Km = 50 µM, Vmax = 91 nmol/min/nmol P450) enables correlation of activity with CYP3A4 protein content across human liver banks . The use of any other hydroxycineole isomer (e.g., 2-endo, 3-exo) would invalidate the correlation, as these are not human P450 products.

Chiral Synthon for Enantioselective Synthesis of Bioactive Cineole Derivatives

Synthetic chemistry groups pursuing optically pure cineole-based anti-infectives or anti-inflammatory agents should source 2-exo-hydroxy-1,8-cineole as a chiral pool starting material. The defined (1R,4S,6S) absolute configuration eliminates the need for chiral resolution steps that are unavoidable when using racemic 1,8-cineole or mixtures of exo/endo epimers . Biocatalytic production via M. ramannianus (>99% conversion, 54.5% 2-exo yield at 1 g/L) or engineered CYP101A1 F87V/Y96F/L244A (>90% regioselective, >99% e.e.) provides scalable access to optically pure material .

Lead Scaffold for Anti-MRSA and Anti-VRE Drug Discovery Programs

Medicinal chemistry teams pursuing novel agents against multidrug-resistant Gram-positive infections should evaluate 2-exo-hydroxy-1,8-cineole as a starting scaffold, given its documented activity against MRSA and vancomycin-resistant Enterococcus sp. in the AntibioticDB database . Unlike 1,8-cineole (MIC 100 mg/L, primarily acting as a synergist) or the 2-endo epimer (MIC 1.25–2.50 mg/mL against standard ATCC strains without reported MRSA/VRE data), the exo isomer uniquely combines the hydroxycineole pharmacophore with coverage of high-priority resistance phenotypes.

Human Biomonitoring Reference Standard for Dietary 1,8-Cineole Exposure Assessment

Environmental health and food safety laboratories developing LC-MS/MS or GC-MS methods for quantifying 1,8-cineole exposure in human biofluids (milk, plasma, urine) should procure authenticated 2-exo-hydroxy-1,8-cineole as the primary calibration reference standard. This compound is the dominant metabolite detected in human milk following oral 1,8-cineole intake , and its use ensures method accuracy for exposure biomarker quantification. Other hydroxycineole isomers are absent or negligible in human samples and would produce systematic underestimation of true exposure if used as calibrants.

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